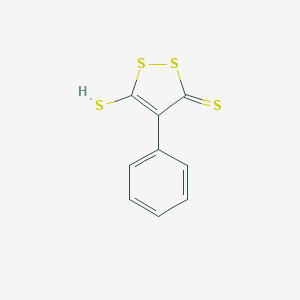

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione

Descripción general

Descripción

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione is a compound with the molecular formula C9H6S4 . It is a type of 3H-1,2-dithiole-3-thione, a class of polysulfur-containing heterocycles . These compounds have gained significant interest due to their role as sources of hydrogen sulfide, an endogenously produced gaseous signaling molecule .

Synthesis Analysis

The synthesis of 3H-1,2-dithiole-3-thiones, including 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione, involves both well-known procedures and important novel transformations for building the 1,2-dithiole-3-thione ring . For instance, deprotonation of terminal alkynes with BuLi followed by treatment with carbon disulfide results in alkynyldithiocarboxylates. These are then treated with elemental sulfur to give 4-mercapto derivatives after acidic workup .

Molecular Structure Analysis

The molecular structure of 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione is characterized by a 1,2-dithiole-3-thione ring, which is a common feature in commercial drugs such as Oltipraz, anethole dithiolethione (ADT), S-Danshensu, and NOSH-1 .

Chemical Reactions Analysis

3H-1,2-dithiole-3-thiones undergo diverse ring transformations into various heterocyclic systems through 1,3-dipolar cycloaddition, replacement of one or two sulfur atoms to form carbon- and carbon-nitrogen containing moieties, and other unexpected reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione can be found in databases like PubChem and ChemicalBook .

Aplicaciones Científicas De Investigación

Source of Hydrogen Sulfide

3H-1,2-Dithiole-3-thiones, including 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione, are among the best-studied classes of polysulfur-containing heterocycles due to the almost explosive recent interest in these compounds as sources of hydrogen sulfide . Hydrogen sulfide is an endogenously produced gaseous signaling molecule, or gasotransmitter, along with carbon monoxide (CO) and nitrogen monoxide (NO) .

Pharmacological Activity

1,2-Dithiole derivatives show many types of significant pharmacological activity, including antitumor, antioxidant, chemotherapeutic, antithrombotic, and radioprotective properties . In addition to the above applications, 1,2-dithioles show anti-HIV activity .

Bactericides, Fungicides, and Pesticides

The 1,2,4-triazole-3-thiones disubstituted in positions 4 and 5 were found to be useful as bactericides, fungicides, and pesticides .

Plant Growth Regulating Activities

After treating with solutions of 100 μg/mL and 10 μg/mL of the title compounds for 7 days (25 °C), the germination percentages have been determined, and from the difference in length between stems and radicles of seedlings treated with the title compounds and those treated only with distilled water, the plant growth regulating activities have been calculated .

Anti-HIV-1 Activity

Some substituted s-triazole derivatives were assayed for anti-HIV-1 activity by inhibition of HIV-1-induced cytopathogenicity in MT-4 cells and by determination of the inhibitory effect on the HIV-1 RT .

Synthesis of Heterocyclic Systems

Diverse ring transformations of 3H-1,2-dithiole-3-thiones into various heterocyclic systems through 1,3-dipolar cycloaddition, replacement of one or two sulfur atoms to form carbon- and carbon-nitrogen containing moieties, and other unexpected reactions are considered .

Mecanismo De Acción

Propiedades

IUPAC Name |

4-phenyl-5-sulfanyldithiole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6S4/c10-8-7(9(11)13-12-8)6-4-2-1-3-5-6/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMVADRHHHVXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SSC2=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384213 | |

| Record name | 4-Phenyl-5-sulfanyl-3H-1,2-dithiole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione | |

CAS RN |

16101-90-9 | |

| Record name | 4-Phenyl-5-sulfanyl-3H-1,2-dithiole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

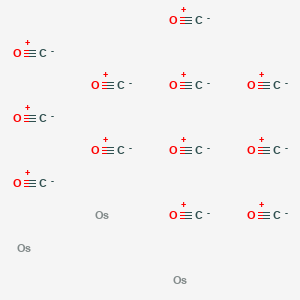

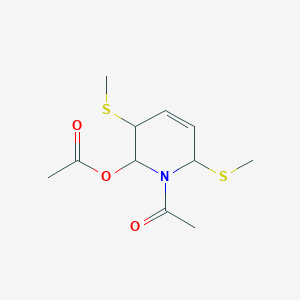

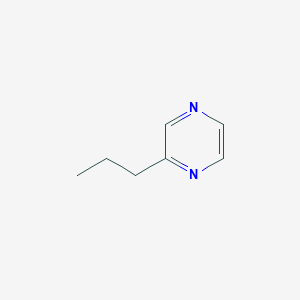

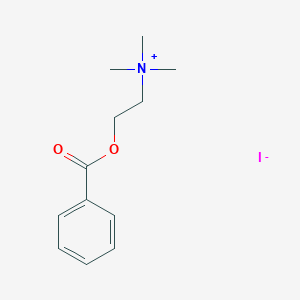

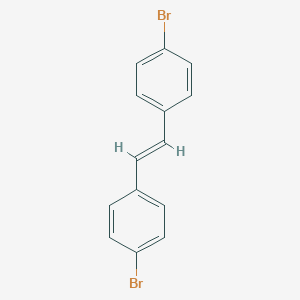

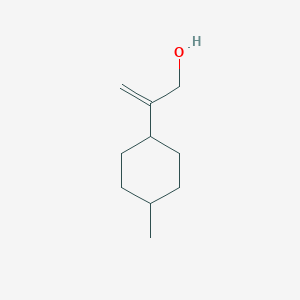

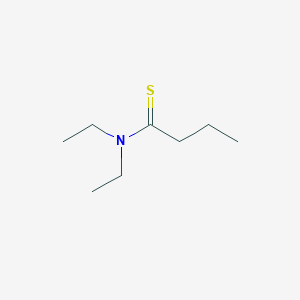

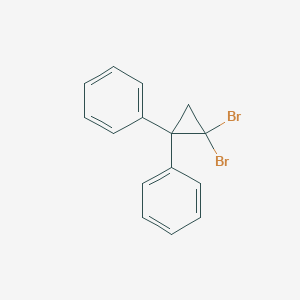

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)